(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(piperidin-3-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-7-3-15(4-8-17)19(22)16-5-9-18(10-6-16)23-13-14-2-1-11-21-12-14/h3-10,14,21H,1-2,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRUMNBSFQDBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone typically involves multiple steps. One common method involves the condensation of 4-chlorobenzaldehyde with 4-(3-piperidinylmethoxy)benzaldehyde under basic conditions, followed by oxidation to form the methanone. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, protecting groups may be employed to prevent side reactions during the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study receptor-ligand interactions due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Piperidine vs. Piperazine Derivatives : Piperazine-containing analogs (e.g., A-14 in ) exhibit higher melting points (174–176°C) compared to piperidine derivatives, likely due to increased crystallinity from hydrogen bonding .
- Heterocyclic Substituents : The pyrimidine-substituted analog (Compound 11) has a higher molecular weight (302.10 g/mol) and defined melting point, suggesting enhanced stability compared to the tetrahydrofuran analog (211.05 g/mol) .
Anticancer Activity
- Piperazine Derivatives: Compound A-14 ([4-(4-chlorophenyl)piperazin-1-yl][4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl]methanone) demonstrated moderate anticancer activity with a 46% yield and a melting point of 174–176°C. The methylpiperazine side chain may enhance cellular uptake or target binding .
- Target Compound : While direct data are unavailable, the 3-piperidinylmethoxy group’s flexibility could improve interactions with kinase or protease targets, similar to piperazine-based anticancer agents.
Antiviral Activity
- SARS-CoV-2 Inhibitors: Analogs like (5-bromopyridin-3-yl){4-[(R/S)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}methanone () inhibit the SARS-CoV-2 main protease (Mᴾᴿᴼ) via non-covalent binding, suggesting that chlorophenyl-piperidine/piperazine hybrids are viable scaffolds for antiviral drug design .
Antimicrobial and Fungicidal Activity
- Cyclopentanone Derivatives: 5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone () is a fungicide intermediate, highlighting the role of chlorophenyl groups in agrochemical applications.
- Pyrimidine Derivatives: Compounds like (2-imino-4-(4-(methylthio)phenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)(phenyl)methanone () show antimicrobial activity, suggesting that methanone-pyrimidine hybrids could be explored for similar purposes.
Structural and Conformational Insights
- Crystal Structure Analysis: The adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone () reveals dihedral angles of 51.6° and 89.5° between aromatic and piperidine rings, indicating conformational flexibility. Hydrogen bonding between the hydroxypiperidine and keto groups stabilizes the crystal lattice, which may influence solubility and stability in biological systems .
Biological Activity
(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone is a synthetic organic compound with significant biological activity. Its complex structure, featuring both a chlorophenyl group and a piperidinylmethoxy group attached to a methanone core, contributes to its diverse interactions within biological systems. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : CHClO
- Molecular Weight : Approximately 316.81 g/mol
- CAS Number : 946724-86-3
The compound's unique structure allows it to engage with various biomolecules, influencing numerous biological pathways.
This compound interacts with several key enzymes and proteins:
- cAMP-dependent protein kinase catalytic subunit alpha
- cAMP-dependent protein kinase inhibitor alpha
- RAC-beta serine/threonine-protein kinase
- Glycogen synthase kinase-3 beta
These interactions suggest a role in modulating important signaling pathways and cellular processes such as metabolism and gene expression .
Cellular Effects
The compound has shown significant effects on various cell types, particularly in the context of:
- Cell Proliferation : It influences the growth of endometrial implants, indicating potential applications in conditions involving abnormal cell proliferation.
- Cell Signaling : Modulation of phosphorylation events critical for cellular signaling pathways has been observed, impacting processes like differentiation and apoptosis .
The mechanism by which this compound exerts its biological effects involves specific binding interactions with target biomolecules. This can lead to the inhibition or activation of enzymes, resulting in downstream effects on gene expression and cellular responses. Notably, the compound's interaction with protein kinases suggests its potential for influencing critical signaling pathways associated with cell growth and differentiation .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly based on dosage:
- Lower Doses : May exhibit beneficial effects, such as reducing bone loss in ovariectomized rat models.
- Higher Doses : Could lead to adverse effects or toxicity, highlighting the importance of careful dosage management in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Activity : A study demonstrated that related compounds exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds similar to this compound showed strong inhibitory activity with IC values significantly lower than standard drugs .
- Anticancer Potential : The dual functionality of the compound may provide avenues for cancer chemotherapy, particularly through its modulation of signaling pathways involved in tumor growth .
Summary of Key Findings
| Study Focus | Key Findings |
|---|---|
| Antibacterial Activity | Moderate to strong activity against specific bacteria |
| Enzyme Inhibition | Strong AChE and urease inhibition |
| Anticancer Potential | Modulates pathways involved in tumor proliferation |
Q & A
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Reaction Condition | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| Grignard Addition | THF | None | 62 | 92 | |
| Pd-Catalyzed Coupling | DMF | Pd(PPh₃)₄ | 78 | 96 |
Q. Table 2: Key Spectral Data for Structural Validation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, 2H, Ar-Cl), δ 4.15 (m, 2H, OCH₂) | |
| HRMS (ESI+) | [M+H]+ observed: 344.12; Calculated: 344.15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
